N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide
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Overview
Description
N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide is a compound that features an adamantane moiety, which is known for its unique cage-like structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure imparts stability and rigidity, making it a valuable scaffold in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide typically involves the reaction of adamantan-1-ol with 2-chloroethylamine to form the intermediate N-(2-adamantyloxy)ethylamine. This intermediate is then reacted with 4-isopropylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the adamantane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amines.
Substitution: Various substituted adamantane or sulfonamide derivatives.
Scientific Research Applications
N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent due to the adamantane moiety.
Medicine: Explored for its potential use in drug design, particularly for its stability and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.
Uniqueness
N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide is unique due to the combination of the adamantane moiety with a sulfonamide group, which imparts both stability and potential biological activity. This combination is not commonly found in other adamantane derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-15(2)19-3-5-20(6-4-19)26(23,24)22-7-8-25-21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,15-18,22H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYYIOYCXFLINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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